molecular formula C16H14O3 B1313164 3-(1,3-Dioxolan-2-YL)benzophenone CAS No. 85366-46-7

3-(1,3-Dioxolan-2-YL)benzophenone

Cat. No.: B1313164
CAS No.: 85366-46-7
M. Wt: 254.28 g/mol
InChI Key: NZPRGYBCSLSUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-YL)benzophenone is a versatile chemical compound known for its unique structural properties. It consists of a benzophenone moiety attached to a 1,3-dioxolane ring. This compound is utilized in various scientific research fields due to its stability and reactivity.

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)benzophenone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through several methods. One common route involves the reaction of 2-(3-bromophenyl)-1,3-dioxolane with N-methoxy-N-methylbenzamide . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It can also participate in photochemical reactions, forming reactive intermediates that can further react to produce desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-YL)benzophenone is unique due to its specific combination of the benzophenone and dioxolane moieties, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both protection and reactivity .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRGYBCSLSUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441141
Record name 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85366-46-7
Record name 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (5.0 g, 18.5 mmol) and 18-crown-6 (160 mg, 0.6 mmol) in dichloromethane. Add potassium permanganate (8.8 g, 55.5 mmol). Heat to about 40° C. After 4 hours, cool to room temperature add water and sodium hydrogensulfite (6.0 g). Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of benzoylbenzaldehyde (2 g, 10 mmol) and 1,2-bis-(trimethoxysiloxy)ethane (2.3 g, 11 mmol) in dry dichloromethane (30 cm3) under N2 at room temperature was added trimethylsilylmethyl trifluoromethanesulphonate (5 drops). After stirring at 20° C. for 48 hours, pyridine (3 drops) was added followed by saturated NaHCO3 (20 cm3) and diethyl ether (20 cm3). The resulting mixture was stirred for 30 minutes. The ethereal layer was separated off and the aqueous layer extracted twice more with diethyl ether. The combined extracts were washed with water, dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1) and the solvent removed in vacuo to give 2-(3-benzoylphenyl)-1,3-dioxolane, nD20 1.5890. Yield 2.2 g (91.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
1,2-bis-(trimethoxysiloxy)ethane
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.